2,4-Dimethyl-5-nitrobenzaldehyde

Description

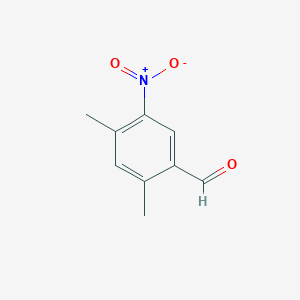

2,4-Dimethyl-5-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde with methyl groups at the 2- and 4-positions. Nitrobenzaldehydes are critical intermediates in organic synthesis, particularly in forming Schiff bases, hydrazones, and heterocyclic compounds for pharmaceuticals and materials science .

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2,4-dimethyl-5-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3 |

InChI Key |

BAMADGBGIJZXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-nitrobenzaldehyde typically involves the nitration of 2,4-dimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amine. Common reducing agents and products include:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, room temperature | 5-Amino-2,4-dimethylbenzaldehyde |

| SnCl₂/HCl | Reflux, 4–6 hours | 5-Amino-2,4-dimethylbenzaldehyde |

The resulting amine can participate in diazotization or serve as an intermediate for pharmaceuticals .

Oxidation of the Aldehyde Group

The aldehyde moiety is oxidized to a carboxylic acid under strong oxidizing conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, heat | 2,4-Dimethyl-5-nitrobenzoic acid |

| CrO₃/H₂SO₄ | Acetone, 0–5°C | 2,4-Dimethyl-5-nitrobenzoic acid |

Cyclocondensation Reactions

In the Hantzsch reaction, 2,4-Dimethyl-5-nitrobenzaldehyde reacts with ethyl acetoacetate and ammonia to form dihydropyridine derivatives. Key products observed in analogous systems include :

| Product Type | Structure | Yield |

|---|---|---|

| 1,4-Dihydropyridine | Ethyl 2,6-dimethyl-4-(2-nitroaryl)-1,4-DHP | 35% |

| 1,2-Dihydropyridine | Ethyl 4,6-dimethyl-2-(2-nitroaryl)-1,2-DHP | 20% |

Methyl groups influence regioselectivity, favoring substitution at less sterically hindered positions.

Schiff Base Formation

The aldehyde reacts with primary amines to form imines:

| Amine | Product | Application |

|---|---|---|

| Aniline | N-(2,4-Dimethyl-5-nitrobenzylidene)aniline | Ligand for metal complexes |

| Hydrazine | Hydrazone derivative | Precursor for heterocycles |

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and aldehyde groups deactivate the ring, limiting electrophilic substitution. Methyl groups weakly direct incoming electrophiles to ortho/para positions relative to themselves:

| Reaction | Electrophile | Product |

|---|---|---|

| Nitration | NO₂⁺ | Minor substitution at position 3 |

| Sulfonation | SO₃H⁺ | Low yield due to deactivation |

Nucleophilic Aromatic Substitution

The nitro group can act as a leaving group under extreme conditions, though this is less common:

| Nucleophile | Conditions | Product |

|---|---|---|

| Methoxide | DMF, 120°C, 24 hours | 5-Methoxy-2,4-dimethylbenzaldehyde |

Michael Addition

In the presence of α,β-unsaturated carbonyl compounds, the aldehyde’s enolate may act as a nucleophile. For example, reaction with methyl vinyl ketone yields :

Scientific Research Applications

2,4-Dimethyl-5-nitrobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The aldehyde group can also participate in reactions with nucleophiles, forming adducts that may influence biological activity.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent influences:

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 2,4-Dimethyl-5-nitrobenzaldehyde | 2-CH₃, 4-CH₃, 5-NO₂ | Aldehyde, Nitro, Methyl |

| 2-Methyl-5-nitrobenzaldehyde | 2-CH₃, 5-NO₂ | Aldehyde, Nitro, Methyl |

| 4-Methoxy-5-nitrobenzaldehyde | 4-OCH₃, 5-NO₂ | Aldehyde, Nitro, Methoxy |

| 2-Azido-4-methoxy-5-nitrobenzaldehyde | 2-N₃, 4-OCH₃, 5-NO₂ | Aldehyde, Nitro, Azide |

Key Observations :

- Steric Effects: The dual methyl groups in this compound increase steric hindrance compared to mono-methyl analogs like 2-methyl-5-nitrobenzaldehyde. This may reduce reactivity in nucleophilic additions or condensations .

- However, the nitro group at position 5 dominates electronic behavior, directing electrophilic substitutions to meta/para positions .

Reactivity in Condensation Reactions

- Schiff Base Formation : Methyl-substituted benzaldehydes like 2-methyl-5-nitrobenzaldehyde readily react with amines to form Schiff bases, as seen in the synthesis of bis-Schiff bases 4 and 5 from analogous aldehydes .

- Steric Limitations : The 2,4-dimethyl substitution may hinder condensation efficiency compared to less hindered analogs (e.g., 4-methoxy-5-nitrobenzaldehyde).

Physical and Spectroscopic Properties

Notes:

- Methyl groups in this compound would produce distinct $^1$H-NMR signals (δ ~2.3–2.5 for CH₃) and IR C-H stretches (~2850–2960 cm⁻¹).

- Azide and methoxy substituents (e.g., in ) introduce unique spectral features absent in methyl-substituted analogs.

Biological Activity

2,4-Dimethyl-5-nitrobenzaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a nitro group and two methyl groups on the benzene ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on various substituted benzaldehydes showed that nitro derivatives possess enhanced antibacterial and antifungal activities compared to their non-nitro counterparts. Specifically, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Activity

In vivo studies have shown that this compound can reduce inflammation markers in animal models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . The compound's mechanism appears to involve the inhibition of the NF-kB signaling pathway.

Case Study:

In a controlled experiment involving mice treated with LPS, administration of this compound resulted in a significant decrease in paw edema and histological signs of inflammation compared to control groups.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective dosage levels for inducing apoptosis .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45.3 |

| MCF-7 | 38.7 |

| A549 (lung) | 50.1 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is critical for its antimicrobial and anticancer activities. Studies suggest that modifications to the benzene ring can significantly alter its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.